Methyl N-(1-{[(naphthalen-1-YL)carbamoyl]oxy}butan-2-YL)carbamate
Overview
Description
Methyl N-(1-{[(naphthalen-1-YL)carbamoyl]oxy}butan-2-YL)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines . This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(1-{[(naphthalen-1-YL)carbamoyl]oxy}butan-2-YL)carbamate typically involves the reaction of 1-naphthyl isocyanate with 2-[(methoxycarbonyl)amino]butanol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride produced during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(1-{[(naphthalen-1-YL)carbamoyl]oxy}butan-2-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl carbamates with higher oxidation states, while reduction may produce naphthylamines .
Scientific Research Applications
Methyl N-(1-{[(naphthalen-1-YL)carbamoyl]oxy}butan-2-YL)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its role in drug development, particularly in the synthesis of carbamate-based drugs.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl N-(1-{[(naphthalen-1-YL)carbamoyl]oxy}butan-2-YL)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (Boc) Carbamate: Another widely used protecting group for amines.
Carboxybenzyl (Cbz) Carbamate: Known for its stability under acidic and basic conditions.
Fluorenylmethoxycarbonyl (Fmoc) Carbamate: Used in peptide synthesis and can be removed under basic conditions.
Uniqueness
Methyl N-(1-{[(naphthalen-1-YL)carbamoyl]oxy}butan-2-YL)carbamate is unique due to its specific structure, which combines the properties of a carbamate with the aromatic naphthyl group. This combination provides enhanced stability and reactivity, making it suitable for various applications in organic synthesis and research .
Properties
IUPAC Name |
2-(methoxycarbonylamino)butyl N-naphthalen-1-ylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-13(18-16(20)22-2)11-23-17(21)19-15-10-6-8-12-7-4-5-9-14(12)15/h4-10,13H,3,11H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNZBYCDOZBIAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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